MBM-55

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

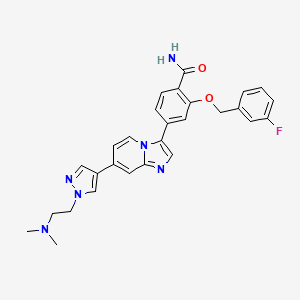

Molecular Formula |

C28H27FN6O2 |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide |

InChI |

InChI=1S/C28H27FN6O2/c1-33(2)10-11-34-17-22(15-32-34)20-8-9-35-25(16-31-27(35)14-20)21-6-7-24(28(30)36)26(13-21)37-18-19-4-3-5-23(29)12-19/h3-9,12-17H,10-11,18H2,1-2H3,(H2,30,36) |

InChI Key |

CGECJCJUHCZZGO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)C(=O)N)OCC5=CC(=CC=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

MBM-55: A Technical Guide to its Mechanism of Action as a Potent NEK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBM-55 is a potent and selective small molecule inhibitor of NIMA-related kinase 2 (NEK2), a serine/threonine kinase implicated in the regulation of mitosis and tumorigenesis. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and in vivo efficacy. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's biological functions.

Core Mechanism of Action: NEK2 Inhibition

This compound exerts its biological effects through the direct and potent inhibition of NEK2 kinase activity.[1] As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of NEK2, preventing the phosphorylation of its downstream substrates.[2] This inhibition disrupts the critical functions of NEK2 in mitotic progression, leading to defects in centrosome separation, chromosome alignment, and cytokinesis. The primary biochemical potency of this compound against NEK2 has been determined to be in the low nanomolar range.

In Vitro Kinase Inhibition

This compound is a highly potent inhibitor of NEK2, with a reported IC50 of 1 nM.[1] Its selectivity has been evaluated against a panel of other kinases, demonstrating a favorable selectivity profile.

| Target Kinase | IC50 (nM) |

| NEK2 | 1.0 |

| RSK1 | 5.4 |

| DYRK1a | 6.5 |

| ABL | 20 |

| CHK1 | 57 |

| GSK-3β | 91 |

| CDK2 | 370 |

| CDK4 | 441 |

| AKT1 | 608 |

| Aurora A | 5300 |

| PI3Kα | 6226 |

| MAPKAPK2 | >10000 |

| P38α | >10000 |

| Table 1: In Vitro Kinase Inhibitory Activity of this compound. Data compiled from multiple sources.[1] |

Cellular Mechanism of Action

The inhibition of NEK2 by this compound in cancer cells leads to a cascade of events that ultimately result in cell cycle arrest and apoptosis.

Effects on Cell Proliferation

This compound demonstrates potent anti-proliferative activity across various cancer cell lines, with gastric and colorectal cancer cells showing particular sensitivity.

| Cell Line | Cancer Type | IC50 (µM) |

| MGC-803 | Gastric Cancer | 0.53 |

| HCT-116 | Colorectal Cancer | 0.84 |

| Bel-7402 | Hepatoma | 7.13 |

| Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines.[3] |

Induction of Cell Cycle Arrest and Apoptosis

Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, consistent with the role of NEK2 in mitosis.[3] This mitotic arrest is followed by the induction of apoptosis. In HCT-116 cells, treatment with this compound at concentrations of 0.5 µM to 1 µM for 24 hours resulted in a concentration-dependent increase in apoptotic cells.

Signaling Pathway

In gastric cancer, NEK2 has been shown to promote malignant behavior through a distinct signaling pathway. This compound, as a NEK2 inhibitor, is expected to modulate this pathway. NEK2 can regulate the expression of KDM5B (Lysine Demethylase 5B) through the β-catenin/c-Myc axis. This leads to altered H3K4me3 (trimethylation of histone H3 at lysine 4) levels, impacting gene transcription and promoting cell proliferation and migration.[3][4]

In Vivo Efficacy and Pharmacokinetics

The anti-tumor activity of this compound has been demonstrated in a preclinical xenograft model. Additionally, its pharmacokinetic properties have been assessed in rats.

In Vivo Antitumor Activity

In a nude mouse xenograft model using HCT-116 colorectal cancer cells, intraperitoneal administration of this compound at a dose of 20 mg/kg twice daily for 21 days resulted in significant suppression of tumor growth. The treatment was well-tolerated with no obvious signs of toxicity.

Pharmacokinetic Profile

| Parameter | Value | Unit |

| Dose (IV) | 1.0 | mg/kg |

| CL | 33.3 | mL/min/kg |

| Vss | 2.53 | L/kg |

| T1/2 | 1.72 | hours |

| AUC0-t | 495 | ng/h/mL |

| AUC0-∞ | 507 | ng/h/mL |

| Table 3: Pharmacokinetic Parameters of this compound in Male Sprague Dawley (SD) rats. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Kinase Assay (HTRF® KinEASE™-STK)

-

Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay to measure kinase activity.

-

Reagents: HTRF® KinEASE™-STK S3 kit (Cisbio).

-

Procedure:

-

The kinase reaction is performed in a 384-well plate.

-

A mixture of NEK2 enzyme, biotinylated substrate, and varying concentrations of this compound in kinase buffer is prepared.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at room temperature.

-

The reaction is stopped by the addition of a detection buffer containing EDTA, Eu3+-cryptate labeled anti-phospho-serine/threonine antibody, and XL665-conjugated streptavidin.

-

The plate is incubated for 1 hour at room temperature to allow for the development of the HTRF signal.

-

The fluorescence is read on an HTRF-compatible reader at 620 nm and 665 nm.

-

IC50 values are calculated from the dose-response curves.

-

Cell Proliferation Assay (MTT)

-

Principle: Measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Procedure:

-

Cancer cells (e.g., MGC-803, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

IC50 values are determined from the resulting dose-response curves.

-

Cell Cycle Analysis

-

Principle: Quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

-

Procedure:

-

Cells are treated with this compound for a specified time (e.g., 24 hours).

-

Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Fixed cells are washed with PBS and then incubated with RNase A to degrade RNA.

-

Cells are stained with propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: Differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Cells are treated with this compound for a specified duration (e.g., 24 hours).

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry.

-

Western Blotting

-

Principle: Detects specific proteins in a sample to analyze signaling pathways.

-

Procedure:

-

Cells are treated with this compound and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., NEK2, β-catenin, c-Myc, KDM5B, H3K4me3, and loading controls).

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Study

-

Principle: Evaluates the anti-tumor efficacy of a compound in a living organism.

-

Procedure:

-

Female BALB/c nude mice are subcutaneously injected with a suspension of cancer cells (e.g., HCT-116).

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound (formulated in a suitable vehicle) is administered to the treatment group (e.g., intraperitoneally at 20 mg/kg twice daily). The control group receives the vehicle alone.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and weighed.

-

Conclusion

This compound is a potent and selective inhibitor of NEK2 with demonstrated anti-proliferative and pro-apoptotic activity in cancer cells. Its mechanism of action is well-defined, involving the disruption of mitotic processes and the modulation of key oncogenic signaling pathways. The promising in vivo efficacy and favorable pharmacokinetic profile of this compound warrant further investigation and position it as a valuable lead compound for the development of novel anti-cancer therapeutics targeting NEK2.

References

MBM-55: A Potent Inhibitor of the Nek2 Kinase Pathway for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Never in Mitosis A (NIMA)-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in the regulation of mitotic events, including centrosome separation and spindle formation.[1] Its aberrant overexpression is a hallmark of numerous human cancers, correlating with aggressive phenotypes, drug resistance, and poor prognosis.[2][3] This makes Nek2 a compelling target for therapeutic intervention. MBM-55 is a potent and selective small molecule inhibitor of Nek2, demonstrating significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines and in vivo tumor models.[2][4][5] This technical guide provides a comprehensive overview of the this compound Nek2 inhibition pathway, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its activity.

The Nek2 Signaling Pathway

Nek2 is a central node in a complex signaling network that governs cell cycle progression. Its activity is tightly regulated by upstream kinases and phosphatases, and it, in turn, phosphorylates a multitude of downstream substrates to orchestrate mitotic events.[1][4]

Upstream Regulation of Nek2

Nek2 activity peaks during the S and G2 phases of the cell cycle.[2] Key upstream regulators include:

-

Polo-like kinase 1 (Plk1): A critical mitotic kinase that phosphorylates and activates Nek2.[4]

-

Protein Phosphatase 1 (PP1): Interacts with and dephosphorylates Nek2, leading to its inactivation.[6]

-

MST2 (Hippo pathway kinase): Can complex with Nek2 and PP1 to keep Nek2 in an inactive state during interphase.[4]

-

Cancerous inhibitor of protein phosphatase 2A (CIP2A): Binds to and enhances Nek2 activity, promoting tumorigenesis.[6]

Downstream Effectors of Nek2

Activated Nek2 phosphorylates a number of key proteins to drive mitosis and promote oncogenic signaling:[1][3][6]

-

Centrosome Separation: Nek2 phosphorylates centrosomal proteins such as C-Nap1 and Rootletin, leading to their dissociation and allowing for centrosome separation, a prerequisite for bipolar spindle formation.[1]

-

Spindle Assembly Checkpoint (SAC): Nek2 interacts with and phosphorylates key SAC components like Hec1 (Highly expressed in cancer 1), MAD1 (Mitotic arrest deficient 1), MAD2, and CDC20, ensuring proper chromosome segregation.[1][2]

-

β-catenin (Wnt Signaling): Nek2 can phosphorylate and stabilize β-catenin, preventing its degradation and leading to the activation of Wnt signaling, which is implicated in cell proliferation and invasion.[1]

-

AKT and NF-κB Pathways: Overexpression of Nek2 has been shown to activate the AKT and NF-κB signaling pathways, which are critical for cell survival and drug resistance.[3][6]

The inhibition of Nek2 by this compound disrupts these critical cellular processes, leading to mitotic arrest, apoptosis, and the suppression of tumor growth.

Diagram of the Nek2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

This compound exhibits potent and selective inhibition of Nek2 kinase activity and demonstrates robust anti-proliferative effects across a panel of human cancer cell lines.

Table 1: In Vitro Kinase and Cell Line Activity of this compound

| Target/Cell Line | Assay Type | IC50 | Reference |

| Nek2 | Kinase Assay | 1 nM | [2][5][7] |

| RSK1 | Kinase Assay | 5.4 nM | [2][7] |

| DYRK1a | Kinase Assay | 6.5 nM | [2][7] |

| MGC-803 (Gastric Cancer) | Cell Viability | 0.53 µM | [2] |

| HCT-116 (Colorectal Cancer) | Cell Viability | 0.84 µM | [2] |

| Bel-7402 (Hepatocellular Carcinoma) | Cell Viability | 7.13 µM | [2] |

This compound shows greater than 20-fold selectivity for Nek2 over most other kinases, with the exception of RSK1 and DYRK1a.[4][7]

Table 2: In Vivo Antitumor Activity of this compound Analog (MBM-5) in Xenograft Models

| Xenograft Model | Compound | Dosing Schedule | Tumor Growth Inhibition | Reference |

| HCT-116 (Colorectal Cancer) | MBM-5 | 20 mg/kg | Significant | [2] |

| MGC-803 (Gastric Cancer) | MBM-5 | 30 mg/kg | Significant | [2] |

Note: While specific percentage of tumor growth inhibition for this compound is not publicly available, a closely related analog, MBM-5, has demonstrated significant in vivo efficacy.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the activity of this compound.

Nek2 Kinase Inhibition Assay (HTRF)

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by Nek2 kinase.

-

Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to measure kinase activity. The assay relies on the transfer of energy between a donor fluorophore (Europium cryptate-labeled anti-phospho-substrate antibody) and an acceptor fluorophore (XL665-labeled substrate). When the substrate is phosphorylated by Nek2, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

-

Protocol:

-

Reaction Setup: In a 384-well plate, combine Nek2 enzyme, a biotinylated substrate peptide, and varying concentrations of this compound in kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature.

-

Detection: Stop the reaction by adding a detection mixture containing Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

-

Signal Reading: After a further incubation period, read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: The ratio of the two emission signals is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the this compound concentration.

-

Cell Viability Assay (MTT/MTS)

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MGC-803) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early hallmarks of apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

-

Principle: Annexin V is a protein that has a high affinity for PS. By conjugating Annexin V to a fluorescent dye (e.g., FITC) and co-staining with a viability dye like propidium iodide (PI), early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells can be distinguished from live cells (Annexin V-negative, PI-negative) using flow cytometry.

-

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for a defined period.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, exciting the fluorophores with the appropriate lasers and detecting the emission signals.

-

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

-

In Vivo Xenograft Tumor Model

This assay evaluates the antitumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells (e.g., HCT-116) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

-

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of HCT-116 cells into the flank of athymic nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals.

-

Data Analysis: Plot the average tumor volume over time for each group and calculate the tumor growth inhibition.

-

Workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of Nek2 kinase. By targeting a key regulator of mitosis, this compound effectively induces cell cycle arrest and apoptosis in cancer cells, leading to significant antitumor activity. The data presented in this guide underscore the therapeutic potential of Nek2 inhibition and establish this compound as a promising lead compound for the development of novel cancer therapies. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to advance this compound towards clinical evaluation.

References

- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

MBM-55: A Potent Nek2 Inhibitor for Oncological Research and Development

An In-depth Technical Guide

MBM-55 is a highly potent and selective small molecule inhibitor of the NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a crucial role in the regulation of mitotic processes.[1][2][3][4] Upregulation of Nek2 is frequently observed in a variety of human cancers and is associated with genomic instability, aggressive tumor phenotypes, and poor patient prognosis. This compound, an imidazo[1,2-a]pyridine derivative, has demonstrated significant antitumor activity in both in vitro and in vivo models, positioning it as a promising candidate for further preclinical and clinical investigation.[1][2][3][4] This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Core Function and Mechanism of Action

This compound exerts its anticancer effects by directly targeting and inhibiting the enzymatic activity of Nek2.[1][2][3][4] The primary mechanism of action involves the induction of cell cycle arrest and apoptosis in cancer cells.[1][2][3][4] By inhibiting Nek2, this compound disrupts critical mitotic events such as centrosome duplication and spindle assembly, leading to mitotic catastrophe and subsequent programmed cell death.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its related compound, MBM-17, as reported in the primary literature.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target Kinase | IC₅₀ (nM) |

| This compound | Nek2 | 1.0 |

| MBM-17 | Nek2 | 3.0 |

Data sourced from Xi et al., 2017.[1][2][3][4]

Table 2: In Vitro Antiproliferative Activity

| Cell Line | Cancer Type | IC₅₀ (μM) for this compound | IC₅₀ (μM) for MBM-17 |

| MGC-803 | Gastric Cancer | Not Reported | Not Reported |

| HCT-116 | Colorectal Cancer | Not Reported | Not Reported |

| Bel-7402 | Hepatocellular Carcinoma | Not Reported | Not Reported |

Specific IC₅₀ values for this compound and MBM-17 against these cell lines were not available in the public abstracts. The primary literature indicates that both compounds effectively inhibited the proliferation of these cancer cells.[1][2][3][4]

Signaling Pathways and Experimental Workflows

Nek2 Signaling Pathway in Cancer

The following diagram illustrates the central role of Nek2 in promoting cancer progression and the mechanism by which this compound intervenes.

Caption: this compound inhibits Nek2, disrupting mitosis and promoting cancer cell death.

Experimental Workflow for In Vivo Antitumor Activity

The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.

Caption: Workflow for assessing this compound's in vivo antitumor effects in a mouse model.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

In Vitro Nek2 Kinase Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Nek2 kinase.

Materials:

-

Recombinant human Nek2 kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

-

ATP

-

Nek2 substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)

-

This compound stock solution (in DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

In a 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add the Nek2 kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value using a non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MGC-803, HCT-116, Bel-7402)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC₅₀ value by plotting the percentage of viability against the drug concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Cancer cell line (e.g., HCT-116)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or vehicle control for the desired time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in a solution containing RNase A to degrade RNA.

-

Add propidium iodide staining solution and incubate in the dark to stain the cellular DNA.

-

Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting the fluorescence emission at ~617 nm.

-

Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line (e.g., HCT-116)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or vehicle control for the desired time (e.g., 24 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Differentiate cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).

In Vivo Antitumor Activity in a Xenograft Model

This experiment evaluates the efficacy of this compound in a living organism.

Materials:

-

HCT-116 human colorectal carcinoma cells

-

Female BALB/c nude mice (5-6 weeks old)

-

Matrigel (optional, for co-injection with cells)

-

This compound formulation for in vivo administration (e.g., MBM-55S, a salt form for improved solubility)

-

Vehicle control solution

-

Calipers for tumor measurement

-

Analytical balance for body weight measurement

Procedure:

-

Subcutaneously inject a suspension of HCT-116 cells into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer MBM-55S or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., intraperitoneal injection twice daily for 21 days).[3][4]

-

Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice, excise the tumors, and record their weight.

-

Assess for any signs of toxicity throughout the experiment.

-

Analyze the data to determine the effect of this compound on tumor growth inhibition.

Conclusion

This compound is a potent and selective Nek2 inhibitor with demonstrated antitumor activity. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a valuable tool for cancer research and a promising lead compound for the development of novel anticancer therapeutics. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other Nek2 inhibitors.

References

- 1. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - East China Normal University [pure.ecnu.edu.cn]

- 2. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. researchgate.net [researchgate.net]

MBM-55: A Technical Guide to a Novel Nek2 Inhibitor

This document provides a comprehensive technical overview of the discovery and development of MBM-55, a potent and selective inhibitor of NIMA-related kinase 2 (Nek2). It is intended for researchers, scientists, and professionals involved in drug development.

Executive Summary

This compound is a small molecule inhibitor targeting Nek2, a kinase implicated in the regulation of the cell cycle.[1][2][3][4][5] The compound, identified through structure-based drug design, has demonstrated significant potential as an anti-cancer agent.[2][3] It effectively curtails the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.[1][2][3][4][5][6] Preclinical studies have shown that this compound exhibits antitumor activity in vivo, with no apparent toxicity in mouse models.[1][3][4]

Physicochemical Properties

This compound is an imidazo[1,2-a]pyridine derivative.[2][3] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 2083622-09-5 | [1][2][3][4][5][7] |

| Molecular Formula | C28H27FN6O2 | [1][7] |

| Molecular Weight | 498.56 g/mol | [1][7] |

| IUPAC Name | 4-(7-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-2-((3-fluorobenzyl)oxy)benzamide | [1] |

| Purity | 99.83% | [7] |

| Appearance | Solid | [7] |

Biological Activity and Selectivity

This compound is a highly potent inhibitor of Nek2. Its inhibitory activity and selectivity against other kinases have been characterized through in vitro assays.

In Vitro Inhibitory Activity

| Target | IC50 (nM) | Notes | Source |

| Nek2 | 1 | Potent inhibition | [2][3][4][5][6] |

| RSK1 | 5.4 | Off-target activity | [3][4] |

| DYRK1a | 6.5 | Off-target activity | [3][4] |

This compound demonstrates over 20-fold selectivity for Nek2 against most other kinases tested.[1][3][4]

Mechanism of Action

This compound exerts its anti-proliferative effects by targeting the Nek2 kinase, a crucial regulator of centrosome separation and mitotic progression. Inhibition of Nek2 leads to downstream cellular consequences that are unfavorable for cancer cell survival.

Nek2 Signaling Pathway

The following diagram illustrates the role of Nek2 in the cell cycle and the point of intervention for this compound.

Caption: this compound inhibits active Nek2, preventing centrosome separation and leading to cell cycle arrest and apoptosis.

Experimental Protocols

The following sections detail the methodologies used to characterize this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines the general procedure for determining the IC50 of this compound against Nek2.

-

Reagents and Materials :

-

Recombinant human Nek2 enzyme.

-

Fluorescently-labeled peptide substrate.

-

Adenosine triphosphate (ATP).

-

This compound stock solution (in DMSO).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

384-well microplates.

-

Plate reader capable of fluorescence detection.

-

-

Procedure :

-

A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.

-

The Nek2 enzyme and peptide substrate are mixed in the assay buffer.

-

The this compound dilutions are added to the wells of the microplate.

-

The enzyme/substrate mixture is dispensed into the wells containing the inhibitor.

-

The kinase reaction is initiated by adding a solution of ATP.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

The reaction is terminated by the addition of a stop solution (e.g., EDTA).

-

The plate is read using a fluorescence plate reader to measure the amount of phosphorylated substrate.

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

-

Cell Proliferation Assay (MTT/MTS Assay)

This protocol describes the method for assessing the effect of this compound on cancer cell viability.

-

Reagents and Materials :

-

Cancer cell line (e.g., HeLa, A549).

-

Complete cell culture medium (e.g., DMEM + 10% FBS).

-

This compound stock solution (in DMSO).

-

MTT or MTS reagent.

-

Solubilization solution (for MTT).

-

96-well cell culture plates.

-

Multichannel pipette.

-

Microplate spectrophotometer.

-

-

Procedure :

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

A serial dilution of this compound is prepared in the cell culture medium.

-

The old medium is removed from the cells, and the medium containing the various concentrations of this compound is added. A vehicle control (DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Following incubation, the MTT or MTS reagent is added to each well.

-

The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent by metabolically active cells.

-

If using MTT, a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the GI50 (concentration for 50% growth inhibition) is determined.

-

Discovery and Development Workflow

The development of this compound followed a structured drug discovery pipeline.

Caption: The logical progression from target identification to preclinical evaluation for this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Nordic Biosite [nordicbiosite.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound CAS No.2083622-09-5 - Ruixibiotech [ruixibiotech.com]

- 5. tebubio.com [tebubio.com]

- 6. MBM-55S - Nordic Biosite [nordicbiosite.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

MBM-55: A Technical Guide for Researchers and Drug Development Professionals

MBM-55 is a potent and selective inhibitor of NIMA-related kinase 2 (NEK2), a serine/threonine kinase implicated in the regulation of mitosis. [1][2] Its targeted action on NEK2 leads to cell cycle arrest and apoptosis in cancer cells, positioning this compound as a promising candidate for anti-cancer therapeutic development.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, complete with detailed experimental protocols and data presented for ease of reference by researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, with the IUPAC name 4-(7-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-2-((3-fluorobenzyl)oxy)benzamide, is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C28H27FN6O2 | [4][5] |

| Molecular Weight | 498.55 g/mol | [4] |

| CAS Number | 2083622-09-5 | [4] |

| Appearance | Solid | [4] |

| Purity | >98% | [6] |

| Solubility | Soluble in DMSO | [6] |

| SMILES | CN(C)CCn1cc(cn1)-c1ccn2c(cnc2c1)-c1ccc(C(N)=O)c(OCc2cccc(F)c2)c1 | [6] |

Biological Activity and Mechanism of Action

This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of NEK2.[1] NEK2 plays a crucial role in centrosome separation and spindle assembly during mitosis.[1] By inhibiting NEK2, this compound disrupts these processes, leading to mitotic catastrophe, G2/M phase cell cycle arrest, and subsequent apoptosis.[1][2][3]

Kinase Inhibitory Profile

The inhibitory activity of this compound against NEK2 and a panel of other kinases has been quantified, demonstrating its high selectivity.

| Kinase | IC50 (nM) | Reference |

| NEK2 | 1.0 | [1] |

| RSK1 | 5.4 | [1] |

| DYRK1a | 6.5 | [1] |

Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MGC-803 | Gastric Cancer | 0.53 | [1] |

| HCT-116 | Colorectal Cancer | 0.84 | [1] |

| Bel-7402 | Hepatocellular Carcinoma | 7.13 | [1] |

Signaling Pathway

The mechanism of action of this compound can be visualized as a signaling pathway where the inhibition of NEK2 leads to downstream effects on the cell cycle and cell survival.

Caption: this compound inhibits NEK2, disrupting mitosis and leading to cell cycle arrest and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

NEK2 Kinase Assay

This assay quantifies the enzymatic activity of NEK2 and the inhibitory effect of this compound. A common method is the ADP-Glo™ Kinase Assay.[7]

-

Reagents: Recombinant human NEK2 enzyme, kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50 µM DTT), ATP, and the NEK2 substrate (e.g., myelin basic protein).[7]

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, NEK2 enzyme, and this compound at various concentrations.

-

Initiate the kinase reaction by adding ATP and the substrate.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[7]

-

Stop the reaction and measure the amount of ADP produced using a luminometer, which is proportional to the kinase activity.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[8]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells (e.g., HCT-116) with this compound or a vehicle control for a specified time (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[5]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with this compound or a vehicle control. Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer.[4] Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[9][10]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[4]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[4]

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of each mouse.[11]

-

Tumor Growth and Treatment: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12] Administer this compound (e.g., intraperitoneally) and a vehicle control according to a predetermined schedule and dosage.

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Data Analysis: Compare the tumor growth inhibition in the this compound-treated group to the control group.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

Caption: A streamlined workflow for the preclinical assessment of this compound.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. kumc.edu [kumc.edu]

- 7. promega.com [promega.com]

- 8. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biologi.ub.ac.id [biologi.ub.ac.id]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

MBM-55 (CAS: 2083622-09-5): A Potent and Selective NEK2 Inhibitor for Oncological Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MBM-55 is a highly potent and selective small molecule inhibitor of NIMA-related kinase 2 (NEK2), a serine/threonine kinase critically involved in the regulation of mitotic processes.[1][2][3][4][5] Dysregulation of NEK2 is strongly implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways, to support its application in cancer research and drug development.

Introduction

NIMA-related kinase 2 (NEK2) is a crucial regulator of centrosome separation, spindle formation, and the spindle assembly checkpoint during mitosis. Its overexpression has been linked to genomic instability, aneuploidy, and aggressive phenotypes in a multitude of malignancies, correlating with poor patient prognosis. As such, targeting NEK2 with selective inhibitors presents a promising strategy for the development of novel anticancer therapeutics. This compound, a derivative of imidazo[1,2-a]pyridine, has emerged as a lead compound with potent anti-NEK2 activity and significant anti-proliferative effects in cancer cells.[5] This document serves as a technical resource for researchers exploring the therapeutic potential of this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2083622-09-5 | [1] |

| Molecular Formula | C28H27FN6O2 | [1] |

| Molecular Weight | 498.56 g/mol | [1] |

| IUPAC Name | 4-(7-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-2-((3-fluorobenzyl)oxy)benzamide | [1] |

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of NEK2 kinase activity. By binding to the ATP-binding pocket of NEK2, this compound prevents the phosphorylation of key substrates essential for mitotic progression. One of the critical downstream targets of NEK2 is the kinetochore protein Hec1. Inhibition of NEK2 by this compound leads to a reduction in Hec1 phosphorylation, which in turn disrupts the spindle assembly checkpoint, causing defects in chromosome segregation and ultimately leading to mitotic arrest at the G2/M phase and subsequent apoptosis.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (nM) | Selectivity vs. NEK2 |

| NEK2 | 1 | - |

| RSK1 | 5.4 | 5.4-fold |

| DYRK1a | 6.5 | 6.5-fold |

Data compiled from multiple sources.[5]

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (µM) |

| MGC-803 | Gastric Cancer | 0.53 |

| HCT-116 | Colorectal Cancer | 0.84 |

| Bel-7402 | Hepatocellular Carcinoma | 7.13 |

Data from MedChemExpress, referencing Xi JB, et al.[5]

Table 3: In Vivo Pharmacokinetic Parameters in Mice

| Parameter | Value |

| Dose (i.v.) | 1.0 mg/kg |

| CL | 33.3 mL/min/kg |

| Vss | 2.53 L/kg |

| T1/2 | 1.72 hours |

| AUC0-t | 495 ng/h/mL |

| AUC0-∞ | 507 ng/h/mL |

Data from MedChemExpress.[5]

Table 4: In Vivo Anti-tumor Efficacy

| Animal Model | Dosing Regimen | Result |

| Nude mice with HCT-116 xenografts | 20 mg/kg, i.p., twice daily for 21 days | Significant suppression of tumor growth with good tolerability.[5] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: NEK2 Inhibition Leading to Apoptosis

Caption: this compound inhibits NEK2, disrupting mitotic progression and inducing apoptosis.

Experimental Workflow: In Vitro Evaluation of this compound

Caption: Workflow for the in vitro characterization of this compound's anti-cancer activity.

Experimental Workflow: In Vivo Evaluation of this compound

Caption: Workflow for assessing the in vivo efficacy and pharmacokinetics of this compound.

Experimental Protocols

The following protocols are based on standard methodologies and should be optimized for specific experimental conditions. The primary reference for the development and initial characterization of this compound is Xi JB, et al. Eur J Med Chem. 2017 Jan 27;126:1083-1106.

In Vitro NEK2 Kinase Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against NEK2 kinase.

Materials:

-

Recombinant human NEK2 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the NEK2 enzyme to each well.

-

Add the this compound dilutions to the respective wells. Include a DMSO control.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT)

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MGC-803, HCT-116, Bel-7402)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO control) for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

HCT-116 cells

-

This compound

-

PBS

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

Procedure:

-

Treat HCT-116 cells with this compound (e.g., 0.5-1 µM) or DMSO for 24 hours.[5]

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI/RNase A staining buffer.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution by flow cytometry.

Apoptosis Assay

This protocol details the detection of apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.

Materials:

-

HCT-116 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat HCT-116 cells with this compound (e.g., 0.5-1 µM) or DMSO for 24 hours.[5]

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Female BALB/c nude mice (5-6 weeks old)

-

HCT-116 cells

-

Matrigel

-

This compound formulation for injection

-

Vehicle control

Procedure:

-

Subcutaneously inject a suspension of HCT-116 cells and Matrigel into the flank of each mouse.

-

Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg, intraperitoneally, twice daily) or vehicle control for 21 days.[5]

-

Measure tumor volume and body weight twice weekly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

This compound is a potent and selective NEK2 inhibitor with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action, involving the disruption of mitotic progression and induction of apoptosis, makes it a valuable tool for cancer research. This technical guide provides essential information and protocols to facilitate the investigation of this compound as a potential therapeutic agent. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. assets.fishersci.com [assets.fishersci.com]

MBM-55: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBM-55 is a highly potent and selective inhibitor of NIMA-related kinase 2 (NEK2), a key regulator of mitotic progression. This document provides a comprehensive technical overview of the selectivity profile of this compound against a panel of kinases, presenting quantitative data, detailed experimental methodologies for kinase activity assessment, and visual representations of the relevant signaling pathways. The information contained herein is intended to equip researchers and drug development professionals with the critical data and procedural knowledge necessary to effectively utilize this compound as a research tool and to inform its potential therapeutic development.

This compound Kinase Selectivity Profile

This compound demonstrates exceptional potency against its primary target, NEK2, with a half-maximal inhibitory concentration (IC50) of 1 nM.[1][2] Extensive kinase profiling has revealed a high degree of selectivity, with this compound exhibiting 20-fold or greater selectivity against the majority of kinases tested. However, notable off-target activity has been identified against Ribosomal S6 Kinase 1 (RSK1) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1a), with IC50 values of 5.4 nM and 6.5 nM, respectively.[1]

Table 1: Quantitative Kinase Inhibition Data for this compound

| Kinase Target | IC50 (nM) | Assay Type |

| NEK2 | 1 | Biochemical Kinase Assay |

| RSK1 | 5.4 | Biochemical Kinase Assay |

| DYRK1a | 6.5 | Biochemical Kinase Assay |

Experimental Protocols

The following section outlines a representative biochemical kinase assay protocol for determining the IC50 values of this compound against its target kinases. This protocol is a composite of standard industry practices for in vitro kinase inhibition assays.

In Vitro Biochemical Kinase Assay for IC50 Determination

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase (NEK2, RSK1, DYRK1a).

Materials:

-

Recombinant human kinase (NEK2, RSK1, or DYRK1a)

-

Specific peptide substrate for each kinase

-

This compound (serially diluted in DMSO)

-

Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

96-well or 384-well assay plates

-

Scintillation counter or fluorescence plate reader

-

DMSO (for control wells)

-

Stop solution (e.g., 3% phosphoric acid or EDTA)

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 100 µM, followed by 1:3 or 1:10 serial dilutions to generate a 10-point dose-response curve.

-

Assay Plate Setup:

-

Add 2 µL of the diluted this compound or DMSO (for control and no-inhibitor wells) to the appropriate wells of the assay plate.

-

Add 18 µL of a master mix containing the kinase and its specific peptide substrate in kinase assay buffer to each well.

-

Gently mix the plate and incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.

-

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (containing a mix of unlabeled ATP and [γ-³²P]ATP or a fluorescent ATP analog) to each well. The final ATP concentration should be at or near the Km for each respective kinase.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding 25 µL of stop solution.

-

Detection:

-

For Radiometric Assays: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP. Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

For Fluorescence-Based Assays: Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving NEK2, RSK1, and DYRK1a, as well as a generalized workflow for a kinase inhibition assay.

NEK2 Signaling Pathway in Mitosis

Caption: NEK2 activation at the G2/M transition and its role in centrosome separation.

RSK1 Signaling Pathway (MAPK Cascade)

References

Target Validation of Bizaxofusp (MBM-55) in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bizaxofusp, formerly known as MDNA55 and referred to in early literature as MBM-55, is a targeted immunotoxin demonstrating significant promise in the treatment of recurrent glioblastoma (rGBM), a notoriously aggressive and fatal brain cancer. This document provides a comprehensive technical overview of the target validation of bizaxofusp, detailing its mechanism of action, preclinical validation, and clinical efficacy. Bizaxofusp is a fusion protein composed of a circularly permuted human interleukin-4 (IL-4) superkine genetically fused to a truncated form of Pseudomonas exotoxin A (PE). Its design leverages the overexpression of the IL-4 receptor (IL-4R) on glioblastoma cells and cells within the tumor microenvironment, enabling targeted delivery of a potent cytotoxic payload. This guide summarizes key quantitative data, outlines detailed experimental protocols from pivotal studies, and provides visual representations of the underlying biological pathways and experimental workflows.

The Target: Interleukin-4 Receptor (IL-4R)

The rationale for targeting the IL-4 receptor in glioblastoma is founded on its differential expression between malignant and healthy brain tissue. An analysis of over 2,000 cancer biopsies revealed that IL-4R is overexpressed in 20 different types of solid and hematological cancers.[1] Specifically for brain cancers, approximately 75% of patient tumors overexpress the IL-4R.[1] This overexpression is not only a feature of the cancer cells themselves but also of immunosuppressive cells within the tumor microenvironment, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[1] In contrast, IL-4R is not typically found in a healthy brain.[1] This stark contrast in expression provides a therapeutic window for targeted therapies like bizaxofusp. High IL-4R expression has also been associated with more aggressive forms of cancer and poorer survival outcomes, underscoring its significance as a therapeutic target.[2][3]

Mechanism of Action of Bizaxofusp

Bizaxofusp functions as a "molecular Trojan horse," selectively delivering its toxic payload to cells expressing the IL-4R.[1] The circularly permuted IL-4 component of the fusion protein binds with high affinity to the IL-4R on the surface of cancer cells.[4] This binding event triggers receptor-mediated endocytosis, internalizing the entire bizaxofusp molecule into the cell.[1] Once inside the cell, the acidic environment of the endosome facilitates the cleavage of the Pseudomonas exotoxin A from the IL-4 superkine. The active fragment of the exotoxin is then released into the cytoplasm, where it catalyzes the ADP-ribosylation of elongation factor 2 (eEF-2). This irreversible inactivation of eEF-2 halts protein synthesis, ultimately leading to apoptotic cell death.[1][5]

Preclinical Target Validation

The development of bizaxofusp was preceded by extensive preclinical studies to validate the IL-4R as a target and to assess the efficacy and safety of the immunotoxin.

In Vitro Studies

Early studies confirmed the expression of high-affinity IL-4 receptors on human malignant astrocytoma cell lines.[6][7] Using radiolabeled IL-4, binding studies demonstrated that glioblastoma cell lines express a high number of high-affinity IL-4Rs, with a dissociation constant (Kd) of approximately 100 pM.[8] The circularly permuted IL-4 used in bizaxofusp was shown to bind to the IL-4 receptor with a 10-fold higher affinity than the non-circularly permuted version.[4]

The cytotoxic activity of the IL-4-Pseudomonas exotoxin fusion protein was evaluated against various glioblastoma cell lines. These assays demonstrated that the immunotoxin is highly cytotoxic to IL-4R-bearing glioblastoma cells.[6][7] The circularly permuted version, which later became the basis for bizaxofusp, was found to be 3- to 30-fold more cytotoxic to glioblastoma cell lines compared to the original IL-4-PE chimeric protein.[6][7] More recent preclinical data has shown that bizaxofusp potently and selectively eliminates regulatory T cells (Tregs) with an IC50 of 0.011 nM, without impacting CD8+ T cells and NK cells.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (Protein Synthesis Inhibition Assay)

This protocol is based on the methodology described in early preclinical studies of the IL-4-Pseudomonas exotoxin.[8]

-

Cell Culture: Human glioblastoma cell lines (e.g., U-251, T98G) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Cells are harvested and seeded into 96-well flat-bottom microtiter plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

-

Treatment: A serial dilution of the IL-4-Pseudomonas exotoxin (or bizaxofusp) is prepared in culture medium and added to the wells. Control wells receive medium alone. To confirm specificity, a set of wells is co-treated with an excess of recombinant human IL-4 to block the IL-4R.

-

Incubation: The plates are incubated for 20-24 hours at 37°C.

-

Protein Synthesis Measurement: To measure the rate of protein synthesis, 1 µCi of [3H]leucine is added to each well and the plates are incubated for an additional 4 hours.

-

Cell Lysis and Harvesting: The cells are lysed, and the radiolabeled protein is precipitated with trichloroacetic acid (TCA). The precipitate is then harvested onto glass fiber filters.

-

Scintillation Counting: The amount of incorporated [3H]leucine is quantified using a liquid scintillation counter.

-

Data Analysis: The results are expressed as a percentage of the protein synthesis in untreated control cells. The IC50 value, the concentration of the immunotoxin that causes a 50% inhibition of protein synthesis, is calculated.

In Vivo Studies

Preclinical in vivo efficacy of the IL-4-Pseudomonas exotoxin was demonstrated in nude mice bearing human glioblastoma xenografts.[9][10] These studies showed that the immunotoxin had significant antitumor activity, leading to partial or complete regression of established tumors.[10] Later studies with bizaxofusp in an aggressive orthotopic glioblastoma model also demonstrated a significant survival benefit (p = 0.031).[9]

Experimental Protocol: Orthotopic Glioblastoma Mouse Model

This protocol is a generalized representation based on common practices for establishing orthotopic glioblastoma models.[11]

-

Cell Preparation: A human glioblastoma cell line (e.g., U-87 MG) is cultured and harvested. The cells are resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a specific concentration (e.g., 1 x 10^5 cells in 5 µL).

-

Animal Model: Immunocompromised mice (e.g., nude mice or SCID mice) are used to prevent rejection of the human tumor cells.

-

Stereotactic Intracranial Implantation: The mice are anesthetized and placed in a stereotactic frame. A small burr hole is drilled in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum).

-

Cell Injection: The tumor cell suspension is slowly injected into the brain parenchyma using a Hamilton syringe.

-

Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if the cells are engineered to express luciferase) or magnetic resonance imaging (MRI).

-

Treatment Administration: Bizaxofusp or a control substance is administered via a relevant route, such as intratumoral injection or convection-enhanced delivery (CED), to mimic the clinical application.

-

Efficacy Assessment: The primary endpoint is typically overall survival. Tumor volume can also be measured over time as a secondary endpoint.

-

Histopathological Analysis: At the end of the study, the brains are harvested for histological analysis to confirm tumor formation and assess the effects of the treatment.

Toxicology studies were conducted in mice, rats, and monkeys to determine the maximum tolerated dose and to assess potential side effects.[9] Intrathecal administration in monkeys resulted in high cerebrospinal fluid levels of the immunotoxin without significant central nervous system abnormalities.[6][7] When injected directly into the rat brain, localized necrosis was observed at high doses (1000 ng/ml) but not at lower doses (≤100 ng/ml).[6][7]

Clinical Validation in Recurrent Glioblastoma

Bizaxofusp has been evaluated in multiple clinical trials, with the most significant data coming from the Phase 2b MDNA55-05 study (NCT02858895) in patients with recurrent glioblastoma.

Phase 2b Clinical Trial (MDNA55-05) Design

The MDNA55-05 trial was an open-label, single-arm study that enrolled patients with recurrent glioblastoma who were not candidates for surgery.[12] A single dose of bizaxofusp, ranging from 18 to 240 µg, was administered directly into the tumor using convection-enhanced delivery (CED).[12] CED is a technique that uses a pressure gradient to deliver the drug directly to the tumor, bypassing the blood-brain barrier.[10] The primary endpoint of the study was median overall survival (mOS).[12]

Clinical Efficacy Data

The results of the Phase 2b trial demonstrated a significant survival benefit for patients treated with bizaxofusp compared to a matched external control arm.

Table 1: Overall Survival in the Phase 2b MDNA55-05 Trial

| Patient Population | Treatment Arm | Median Overall Survival (mOS) (months) | 12-month OS Rate | Hazard Ratio (HR) (95% CI) | p-value |

| Per Protocol | Bizaxofusp (n=44) | 12.85 | 46% | 0.62 (0.42-0.89) | - |

| External Control Arm (n=81) | 7.7 | - | |||

| Updated Analysis | Bizaxofusp | 13.5 | - | 0.54 (0.34-0.83) | 0.009 |

| Matched External Control | 7.2 | - | |||

| Tumor Control | Bizaxofusp (with tumor control) | 16.7 | - | - | 0.017 |

| Bizaxofusp (without tumor control) | 8.5 | - |

Data sourced from multiple press releases and conference presentations.[13][14]

Table 2: Overall Survival by IL-4R Expression and Dose

| Patient Subgroup | Median Overall Survival (mOS) (months) | 12-month OS Rate |

| High IL-4R Expression | 15.02 | - |

| Low IL-4R Expression | 8.4 | - |

| Low IL-4R Expression (High Dose >180 µg) | Not Reached | 53% |

| High IL-4R + Low IL-4R (High Dose) | 15.0 | 55% |

Data sourced from a publication in Neuro-Oncology.[15]

Safety and Tolerability

In the Phase 2b trial, bizaxofusp demonstrated an acceptable safety profile at doses up to 240 µg.[12] Treatment-related adverse events were primarily neurological and were often an aggravation of pre-existing deficits associated with the glioblastoma. Importantly, no systemic toxicities, clinically significant laboratory abnormalities, or drug-related deaths were reported.[3]

Conclusion

The comprehensive body of preclinical and clinical evidence strongly supports the validation of the IL-4 receptor as a therapeutic target in glioblastoma and the efficacy of bizaxofusp as a targeted therapy. The "molecular Trojan horse" mechanism of bizaxofusp, which leverages the overexpression of IL-4R on cancer cells to deliver a potent cytotoxic payload, has been demonstrated through in vitro and in vivo studies. The Phase 2b clinical trial in recurrent glioblastoma has provided compelling evidence of a significant survival benefit with a favorable safety profile. These findings position bizaxofusp as a promising new therapeutic modality for a patient population with a dire unmet medical need. Further investigation in a Phase 3 registrational trial is warranted to confirm these findings and potentially establish bizaxofusp as a new standard of care for recurrent glioblastoma.

References

- 1. MDNA55 | Pipeline | Medicenna [medicenna.com]

- 2. Targeting the IL4 receptor with MDNA55 in patients with recurrent glioblastoma: Results of a phase IIb trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicenna Presents Preliminary Top-Line Clinical Results from their Phase 2b Trial of MDNA55 in Recurrent Glioblastoma [newswire.ca]

- 4. A circularly permuted recombinant interleukin 4 toxin with increased activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Preclinical development of a recombinant toxin containing circularly permuted interleukin 4 and truncated Pseudomonas exotoxin for therapy of malignant astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Development of a recombinant interleukin-4-Pseudomonas exotoxin for therapy of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interleukin-4-Pseudomonas exotoxin chimeric fusion protein for malignant glioma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Establishment of an orthotopic glioblastoma mouse model for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting the IL4 receptor with MDNA55 in patients with recurrent glioblastoma: Results of a phase IIb trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CTNI-52. SURVIVAL OUTCOMES IN RECURRENT GLIOBLASTOMA (RGBM) PATIENTS TREATED WITH A SINGLE INTRA-TUMORAL ADMINISTRATION OF BIZAXOFUSP, AN IL-4R-TARGETING TOXIN, IN A PHASE IIB TRIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. filecache.investorroom.com [filecache.investorroom.com]

- 15. targetedonc.com [targetedonc.com]

The Role of Nek2 in Cell Cycle Progression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.